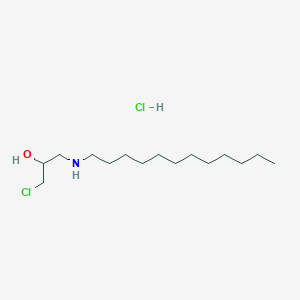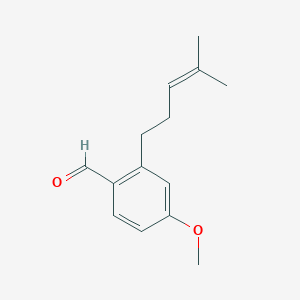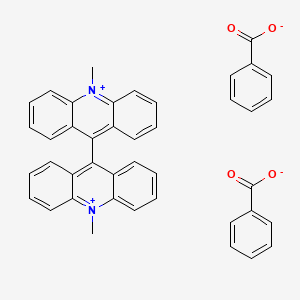
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C15H32ClNO. It is known for its unique structure, which includes a chloro group, a dodecylamino group, and a propan-2-ol moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride typically involves the reaction of 1-chloro-2,3-epoxypropane with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-chloro-2,3-epoxypropane+dodecylamine→1-Chloro-3-(dodecylamino)propan-2-ol
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce ketones or aldehydes.
Aplicaciones Científicas De Investigación
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the formulation of various industrial products, such as surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
- 1-Chloro-3-(propan-2-ylamino)propan-2-ol;hydrochloride
- 1-Chloro-3-(hexylamino)propan-2-ol;hydrochloride
Comparison: 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it more effective in applications requiring amphiphilic characteristics compared to shorter-chain analogs. Its ability to integrate into lipid bilayers and interact with hydrophobic environments sets it apart from similar compounds with shorter alkyl chains.
Propiedades
Número CAS |
152102-87-9 |
|---|---|
Fórmula molecular |
C15H33Cl2NO |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
1-chloro-3-(dodecylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H32ClNO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-15(18)13-16;/h15,17-18H,2-14H2,1H3;1H |
Clave InChI |
WBSRQNQSVUVGBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCC(CCl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)


![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)


![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)



![[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-](/img/structure/B12544759.png)
